![molecular formula C14H13N5O2S B5547610 N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5547610.png)
N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
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Description
The compound N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is a derivative that falls into the category of heterocyclic compounds, characterized by the presence of atoms of at least two different elements as members of its rings. These compounds are of great interest in the field of medicinal chemistry due to their diverse pharmacological properties. However, this review focuses solely on the chemical synthesis, structure, and properties of the mentioned compound, excluding its pharmacological aspects.
Synthesis Analysis
The synthesis of similar heterocyclic compounds involves multi-step reactions starting from common intermediates such as 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, which reacts with different thio compounds to form various acetamide derivatives with potential antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019). This demonstrates the versatility of acetamide derivatives in synthesizing compounds with varied biological activities.
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including compounds similar to N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, is characterized by the presence of a thiazole or imidazole ring attached to an acetamide group. The orientation of these rings and their substituents plays a significant role in determining the compound's chemical and physical properties. For instance, the crystal structure of 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide reveals how molecular packing and hydrogen bonding contribute to its stability (Saravanan et al., 2016).
Chemical Reactions and Properties
Heterocyclic compounds like N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide undergo various chemical reactions, including nucleophilic substitution, which is pivotal in their synthesis. Their chemical properties are influenced by the nature of their heteroatoms, which can participate in forming hydrogen bonds, thereby affecting their solubility and stability. The study on synthesis and properties of similar compounds by Vlasova et al. (2010), discusses electrophilic substitution reactions such as acylation and bromination, highlighting the reactivity of these molecules (Vlasova, Aleksandrov, & El’chaninov, 2010).
Scientific Research Applications
Anticancer Properties
Research on structurally related compounds, such as those containing the 5-methyl-4-phenyl thiazole moiety, highlights their potential as anticancer agents. For example, specific derivatives have been synthesized and tested for their antitumor activities, showing high selectivity and inducing apoptosis in cancer cells such as A549 human lung adenocarcinoma cells. These findings point towards a promising avenue for the development of new anticancer drugs (Evren et al., 2019).
Antituberculosis Activity
Compounds related to N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide have been synthesized for testing against Mycobacterium tuberculosis, showcasing their potential use in combating tuberculosis. The design of these molecules is based on their structural activity relationships, aiming to develop more effective antituberculosis drugs (Mir et al., 1991).
Analgesic Activity
Some acetamide derivatives, including those structurally similar to N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, have been investigated for their potential analgesic activities. Studies demonstrate that these compounds can significantly reduce pain responses in animal models, suggesting their utility in developing new pain management therapies (Kaplancıklı et al., 2012).
Electrophilic Substitution Reactions
The synthesis and properties of related compounds, such as 2-phenyl-5-(2-furyl)- and 2-phenyl-5-(2-thienyl)imidazoles, have been studied, with a focus on their electrophilic substitution reactions. These investigations contribute to our understanding of the chemical behavior of such compounds, which can be pivotal in the design and synthesis of new organic materials for various applications (Vlasova et al., 2010).
Antimicrobial Activity
Novel bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, and fused thieno[2,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their antimicrobial activity. Such studies are crucial for the discovery of new antimicrobial agents capable of combating resistant microbial strains (Altalbawy, 2013).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c20-13(15-9-12-7-4-8-21-12)10-22-14-16-17-18-19(14)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUZMRMUWFNWHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Furan-2-ylmethyl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide |
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